Methyl 6-(4-fluorophenyl)-6-oxohexanoate
Overview
Description
Methyl 6-(4-fluorophenyl)-6-oxohexanoate is a chemical compound with the molecular formula C13H15FO3. It is a white crystalline powder that is used in scientific research applications. This compound is also known as 4-Fluoro-β-keto Methyl Valerate and is a derivative of valeric acid.
Scientific Research Applications
1. Antiproliferative Activity in Cancer Research
- Results : Compounds 1d and 1e, possessing terminal arylamide moiety, exerted superior potencies than Sorafenib against different cancer cell lines. For instance, the IC50 value of compound 1e against DU-145 prostate cancer cell line was 1.04 μM, which is threefold more potent than Sorafenib .
2. Antibacterial Activity
- Methods of Application : The Schiff base was synthesized in a methanolic medium. Elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points were used to characterize the Schiff base and the metal complexes. The antibacterial activity of the Schiff base ligand and its metal (II) complexes were tested in vitro against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .
- Results : The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
3. Antiviral Activity
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
4. Antimicrobial Activity
- Results : Among the synthesized derivatives, 1,4,4a,8a-tetrahydro-1-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-6-methyl-4-oxoquinoline-3-carboxylic acid was found to be the most active, compared with chloromycin, norfloxacin, and fluconazole .
5. Antiviral Activity
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
6. Antimicrobial Activity
properties
IUPAC Name |
methyl 6-(4-fluorophenyl)-6-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-17-13(16)5-3-2-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDGWBKXBHWWNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(4-fluorophenyl)-6-oxohexanoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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